molecular formula C6H4ClN3 B11804581 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

7-Chloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B11804581
M. Wt: 153.57 g/mol
InChI Key: VOYKKAJVHCWNSL-UHFFFAOYSA-N
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Description

7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions starting from halo-pyrazine derivatives. One common method includes the palladium-catalyzed Sonogashira cross-coupling followed by base-induced C–N cyclization . Another approach involves nucleophilic aromatic substitution reactions under microwave irradiation conditions .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yields and purity. These methods may include the use of metal-free or metal-catalyzed amination reactions, as well as regioselective amination reactions of dihalo-pyrrolopyrazines .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may yield various substituted pyrrolopyrazines .

Mechanism of Action

The mechanism of action of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial in various signaling pathways related to cell growth and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound has shown greater activity in kinase inhibition compared to its non-chlorinated counterparts .

Properties

IUPAC Name

7-chloro-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYKKAJVHCWNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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